molecular formula C22H20N4O3 B2515030 N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-74-9

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2515030
CAS No.: 921508-74-9
M. Wt: 388.427
InChI Key: DXHDWOBVPFGPDZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of various substituents, such as the 2,5-dimethylphenyl and phenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrrole and pyrimidine precursors under controlled reaction conditions. The reaction typically requires the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases, which play crucial roles in cell growth and proliferation. By inhibiting these enzymes, the compound can effectively halt the progression of cancer cells and induce apoptosis. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be compared to other pyrrolo[3,2-d]pyrimidine derivatives, such as N-5 substituted pyrrolo[3,2-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. For instance, N-5 substituted derivatives have been shown to act as DNA alkylators and exhibit strong antiproliferative effects against cancer cells .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-9-10-14(2)17(11-13)23-20(27)16-12-25(3)19-18(16)24-22(29)26(21(19)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDWOBVPFGPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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